molecular formula C15H22OSi B12578526 Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- CAS No. 200192-51-4

Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-

Cat. No.: B12578526
CAS No.: 200192-51-4
M. Wt: 246.42 g/mol
InChI Key: LHLSLTPIHBXRGS-UHFFFAOYSA-N
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Description

Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is a specialized organosilicon compound It is characterized by the presence of a silicon atom bonded to two methyl groups, a 1-phenyl-3-butenyl group, and a 2-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- typically involves the hydrosilylation reaction. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction involves the addition of a silane to an alkene or alkyne, forming a silicon-carbon bond. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of high-purity starting materials and catalysts is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used.

    Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced silanes.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, including organic molecules and biological macromolecules. The pathways involved often include hydrosilylation, where the silicon atom forms a bond with a carbon atom in an alkene or alkyne.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the 1-phenyl-3-butenyl and 2-propenyl groups.

    Trimethylsilane: Contains three methyl groups bonded to silicon.

    Phenylsilane: Contains a phenyl group bonded to silicon.

Uniqueness

Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both 1-phenyl-3-butenyl and 2-propenyl groups allows for versatile applications in various fields, distinguishing it from other silanes.

Properties

CAS No.

200192-51-4

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

dimethyl-(1-phenylbut-3-enoxy)-prop-2-enylsilane

InChI

InChI=1S/C15H22OSi/c1-5-10-15(14-11-8-7-9-12-14)16-17(3,4)13-6-2/h5-9,11-12,15H,1-2,10,13H2,3-4H3

InChI Key

LHLSLTPIHBXRGS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC=C)OC(CC=C)C1=CC=CC=C1

Origin of Product

United States

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